3-(biphenyl-4-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(1,1’-BIPHENYL)-4-YL-N’-(4-ETHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a biphenyl group, a pyrazole ring, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1’-BIPHENYL)-4-YL-N’-(4-ETHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the biphenyl and pyrazole intermediates. One common method involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride) . The reaction conditions often include the use of formaldehyde and perchloric acid in dioxane to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,1’-BIPHENYL)-4-YL-N’-(4-ETHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-(1,1’-BIPHENYL)-4-YL-N’-(4-ETHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,1’-BIPHENYL)-4-YL-N’-(4-ETHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): Similar in structure but differs in the functional groups attached to the biphenyl and pyrazole rings.
N-([1,1′-Biphenyl]-2-yl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine: Another biphenyl derivative with distinct pharmacological properties.
Uniqueness
3-(1,1’-BIPHENYL)-4-YL-N’-(4-ETHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE stands out due to its unique combination of a biphenyl group, a pyrazole ring, and a hydrazide moiety. This structural arrangement provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H22N4O |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]-3-(4-phenylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O/c1-2-18-8-10-19(11-9-18)17-26-29-25(30)24-16-23(27-28-24)22-14-12-21(13-15-22)20-6-4-3-5-7-20/h3-17H,2H2,1H3,(H,27,28)(H,29,30)/b26-17+ |
InChI Key |
MUDSIZRVGWHWHX-YZSQISJMSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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